molecular formula C32H26N4O6 B609754 ONO-7475 CAS No. 1646839-59-9

ONO-7475

Cat. No.: B609754
CAS No.: 1646839-59-9
M. Wt: 562.6 g/mol
InChI Key: WHMMKPWGWNYYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONO-7475 is a selective and orally active inhibitor of the receptor tyrosine kinases Anexelekto (AXL) and Mer. These kinases are part of the TAM family of proteins and are involved in various cellular processes, including proliferation, migration, and survival. This compound has shown promise in overcoming resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer .

Mechanism of Action

Target of Action

The primary target of this compound is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) . PERK is a type of protein kinase that plays a crucial role in the Unfolded Protein Response (UPR) , a cellular stress response related to the endoplasmic reticulum.

Mode of Action

This compound acts as a PERK inhibitor . It binds to the PERK protein, inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, thereby modulating the UPR.

Preparation Methods

The synthetic routes and reaction conditions for ONO-7475 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

ONO-7475 undergoes various chemical reactions, including inhibition of tyrosine kinases. The compound is known to inhibit the phosphorylation of AXL, AKT, and p70S6K, which are crucial for cell survival and proliferation. Common reagents used in these reactions include tyrosine kinase inhibitors and other small molecules .

Scientific Research Applications

ONO-7475 has been extensively studied for its applications in cancer research. It has shown efficacy in sensitizing AXL-overexpressing non-small cell lung cancer cells to epidermal growth factor receptor tyrosine kinase inhibitors like osimertinib and dacomitinib. The compound has also been studied in combination with other therapeutic agents to enhance their efficacy and overcome resistance mechanisms .

Comparison with Similar Compounds

ONO-7475 is unique in its dual inhibition of AXL and Mer receptor tyrosine kinases. Similar compounds include other AXL inhibitors like BGB324 and cabozantinib, which also target AXL but may have different selectivity profiles and mechanisms of action. This compound’s ability to overcome resistance to epidermal growth factor receptor tyrosine kinase inhibitors makes it a promising candidate for combination therapies in cancer treatment .

Properties

IUPAC Name

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMMKPWGWNYYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646839-59-9
Record name ONO-7475
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646839599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamnorzatinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCB95RHRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONO-7475
Reactant of Route 2
Reactant of Route 2
ONO-7475
Reactant of Route 3
Reactant of Route 3
ONO-7475
Reactant of Route 4
ONO-7475
Reactant of Route 5
Reactant of Route 5
ONO-7475
Reactant of Route 6
Reactant of Route 6
ONO-7475

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.